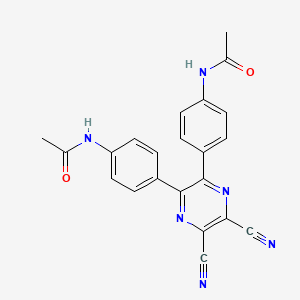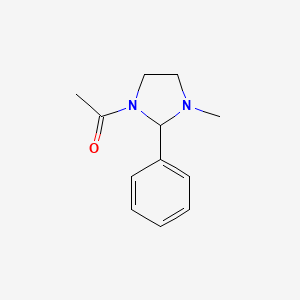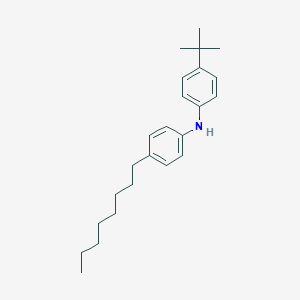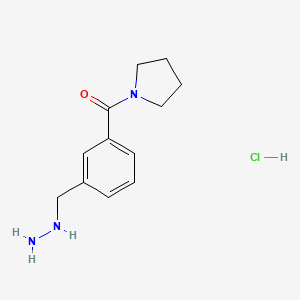
(3-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride is a chemical compound that features a hydrazinylmethyl group attached to a phenyl ring, which is further connected to a pyrrolidin-1-yl methanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride typically involves the reaction of a hydrazine derivative with a phenyl ketone, followed by the introduction of a pyrrolidine ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like N,N-diisopropylethylamine (DIPEA). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is typically purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
(3-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction could produce different hydrazine derivatives .
科学研究应用
Chemistry
In chemistry, (3-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It can be used to probe the mechanisms of enzyme action or to develop new biochemical assays .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals .
作用机制
The mechanism of action of (3-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- (4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride
- (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone
- (2-Hydroxyphenyl)(pyrrolidin-1-yl)methanone thiosemicarbazone
Uniqueness
What sets (3-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride apart from similar compounds is its specific hydrazinylmethyl group attached to the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C12H18ClN3O |
|---|---|
分子量 |
255.74 g/mol |
IUPAC 名称 |
[3-(hydrazinylmethyl)phenyl]-pyrrolidin-1-ylmethanone;hydrochloride |
InChI |
InChI=1S/C12H17N3O.ClH/c13-14-9-10-4-3-5-11(8-10)12(16)15-6-1-2-7-15;/h3-5,8,14H,1-2,6-7,9,13H2;1H |
InChI 键 |
CBTXSKORNCGKJJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)CNN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoic acid](/img/structure/B12937474.png)



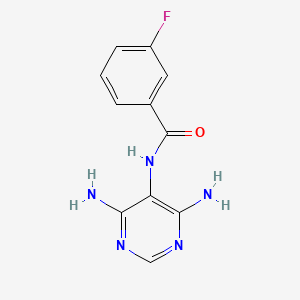

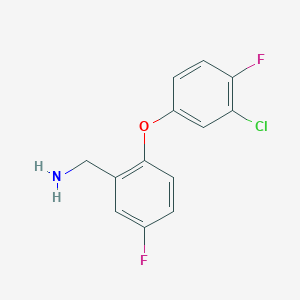
![Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester](/img/structure/B12937529.png)

